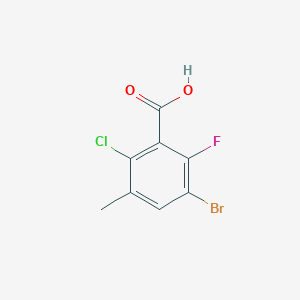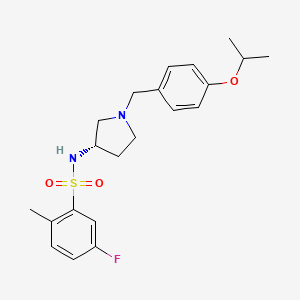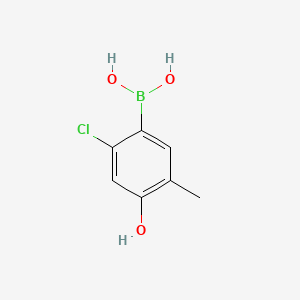
(2-Chloro-4-hydroxy-5-methylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-hydroxy-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and hydroxylated phenyl ring with a methyl substituent. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-hydroxy-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound. The choice of catalysts and reagents is crucial to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-hydroxy-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Chloro-4-hydroxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-hydroxy-5-methylphenyl)boronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, leading to the formation of reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity . Additionally, the phenyl ring’s substituents can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain applications.
4-Hydroxyphenylboronic Acid: Similar but lacks the chlorine and methyl groups, affecting its chemical properties and reactivity.
2-Chlorophenylboronic Acid: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
Uniqueness: (2-Chloro-4-hydroxy-5-methylphenyl)boronic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the chlorine atom enhances its electrophilicity, while the hydroxyl group increases its ability to form hydrogen bonds. The methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity in various reactions .
Properties
Molecular Formula |
C7H8BClO3 |
|---|---|
Molecular Weight |
186.40 g/mol |
IUPAC Name |
(2-chloro-4-hydroxy-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO3/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,10-12H,1H3 |
InChI Key |
HQDPFWHIEYXTPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


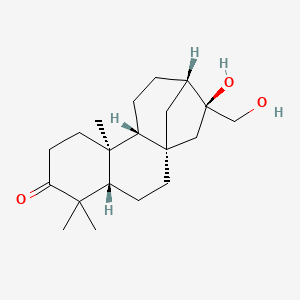
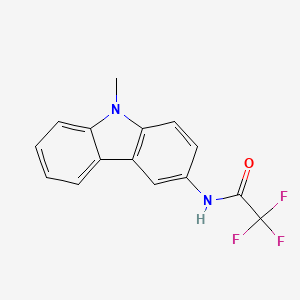
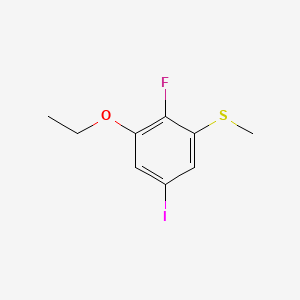
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
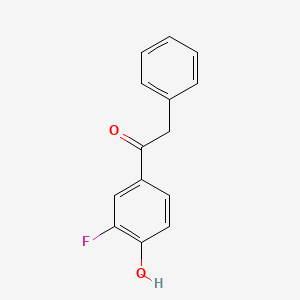
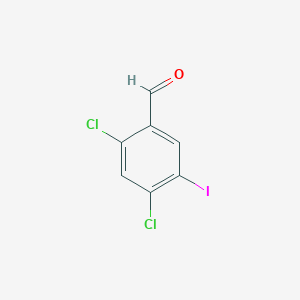
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)
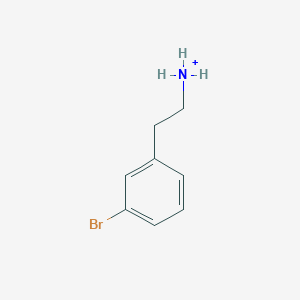
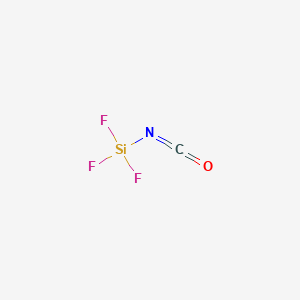
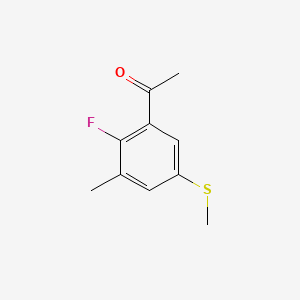
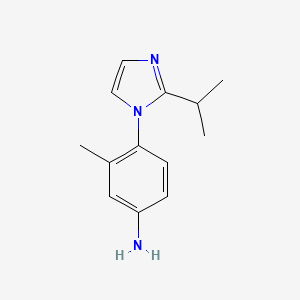
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
